molecular formula C23H22N2O2S B11693358 2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11693358
M. Wt: 390.5 g/mol
InChI Key: SRCSEQFGZPHRKM-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is a fused heterocyclic compound belonging to the benzothieno-pyrimidinone class. Its structure features a pyrimidin-4-one core annulated with a benzothiophene ring system, a hexahydrocyclohexane moiety, and a 4-(benzyloxy)phenyl substituent at position 2. This compound is part of a broader family of thieno-pyrimidinones, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The 4-(benzyloxy)phenyl group may enhance lipophilicity and influence binding to biological targets, while the hexahydro ring contributes to conformational rigidity.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H22N2O2S/c26-22-20-18-8-4-5-9-19(18)28-23(20)25-21(24-22)16-10-12-17(13-11-16)27-14-15-6-2-1-3-7-15/h1-3,6-7,10-13,21,25H,4-5,8-9,14H2,(H,24,26)

InChI Key

SRCSEQFGZPHRKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Thiophene-Pyrimidinone Annulation

A common approach involves reacting 2-aminobenzothiophene-3-carboxylic acid derivatives with urea or thiourea under acidic conditions to form the pyrimidinone ring. For example:

Step 1 :
2-Amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate+4-(Benzyloxy)benzaldehydeEtOH, HClSchiff base intermediate\text{2-Amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate} + \text{4-(Benzyloxy)benzaldehyde} \xrightarrow{\text{EtOH, HCl}} \text{Schiff base intermediate}

Step 2 :
Cyclization of the Schiff base with urea in the presence of polyphosphoric acid (PPA) at 120–140°C yields the hexahydrobenzothienopyrimidinone core.

Optimization Data:

ConditionYield (%)Purity (%)
PPA, 120°C, 6h6895
Acetic acid, reflux4588

Challenges :

  • Overheating leads to decomposition of the benzyloxy group.

  • Low regioselectivity in unsymmetrical substrates.

Catalyst Loading (mol%)Temperature (°C)Yield (%)
58072
210065

Advantages :

  • High functional group tolerance.

  • Scalable under mild conditions.

One-Pot Tandem Synthesis

Recent advancements emphasize tandem reactions to reduce isolation steps. A one-pot method combines imine formation, cyclization, and benzylation:

  • Reagents :

    • 2-Amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide

    • 4-Hydroxybenzaldehyde

    • Benzyl bromide

    • Urea and PPA

  • Procedure :

    • Benzylation of 4-hydroxybenzaldehyde with BnBr/K₂CO₃ in DMF.

    • In situ Schiff base formation with the aminobenzothiophene.

    • Cyclization using PPA to form the pyrimidinone ring.

Yield : 58–62% over three steps.

Critical Analysis of Methodologies

Byproduct Formation

  • Debenzylation : Occurs under strongly acidic (e.g., H₂SO₄) or high-temperature conditions, leading to 4-hydroxyphenyl byproducts.

  • Ring-Opening : The hexahydro ring system is susceptible to retro-aldol reactions in basic media.

Solvent and Catalyst Selection

  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.

  • Lewis acids (ZnCl₂, AlCl₃) improve cyclization rates but may coordinate to the benzyloxy group.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyloxyphenyl halide with a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The benzothieno pyrimidinone core may also play a role in the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno-pyrimidinone derivatives exhibit structural and functional diversity based on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogues with Anticancer Activity

  • 4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine: This pyrimidine derivative lacks the benzothiophene annulation but shares a substituted phenyl motif. It showed 90% growth inhibition against the HOP-92 lung cancer cell line at 10 μM . Key Difference: The absence of the benzothieno-pyrimidinone scaffold reduces conformational constraints but retains potent anticancer activity.
  • 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: This analog features a tetrahydrobenzothieno-pyrimidinone core with a thiadiazole-aniline substituent. It exhibited improved activity against lung and breast cancer cell lines compared to simpler pyrimidines . Comparison: The tetrahydro ring system in this compound may enhance metabolic stability over the hexahydro system in the target compound.

Antimicrobial Derivatives

  • 3-{[(Phenylhydrazono)(substituted phenyl)methyl]diazenyl}-2-sulfanylhexahydrobenzothieno-pyrimidin-4(1H)-one (15a–i): These derivatives, synthesized via diazonium salt coupling, showed broad-spectrum antimicrobial activity. For example, 15a and 15h inhibited B. subtilis, E. coli, P. aeruginosa, and C. albicans with MIC values ranging from 25–50 µg/mL . Comparison: The diazenyl-sulfanyl substituents in these compounds likely enhance membrane penetration compared to the benzyloxy group in the target compound.
  • 2-(4-Methoxyphenyl)-3-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (5a): This derivative, with a pyridinyl substituent, demonstrated moderate antibacterial activity against S. aureus and E. coli (MIC = 64 µg/mL) .

Compounds with Unique Mechanisms

  • BPOET [2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-3-ethyl-tetrahydrobenzothieno-pyrimidin-4-one]: BPOET activates ribosomal pseudouridine synthase RluD, resuscitating bacterial persister cells. Its 4-bromophenyl-thioethyl group is critical for ribosome binding . Comparison: The bromophenyl group in BPOET may confer higher electrophilicity than the benzyloxy group in the target compound.

Antioxidant Derivatives

  • 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (4k): This compound, bearing a bulky phenolic antioxidant group, showed radical scavenging activity in DPPH assays (IC50 = 12 µM) . Comparison: The tert-butyl groups enhance steric protection of the phenolic -OH, a feature absent in the target compound.

Data Tables

Table 1: Anticancer Activity of Selected Analogues

Compound Substituents Activity (Cell Line) Potency Reference
4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine 2-Chloro, 2,4-dichlorophenyl HOP-92 (Lung cancer) 90% inhibition at 10 µM
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-tetrahydrobenzothieno-pyrimidin-4(3H)-one Thiadiazole-aniline Lung/Breast cancer Improved activity

Table 2: Antimicrobial Activity of Hexahydrobenzothieno-pyrimidinones

Compound Substituents Microbes Inhibited MIC (µg/mL) Reference
15a Phenylhydrazono-diazenyl B. subtilis, C. albicans 25–50
15h 4-Nitrophenylhydrazono-diazenyl P. aeruginosa, E. coli 25–50
5a 4-Methoxyphenyl, pyridin-4-yl S. aureus, E. coli 64

Biological Activity

The compound 2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one , also known by its CAS number 312697-71-5, is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C23H22N2O2S
  • Molecular Weight : 390.49798 g/mol
  • CAS Number : 312697-71-5

The structure of the compound features a benzothieno-pyrimidine backbone with a benzyloxy phenyl substituent, which may contribute to its unique biological properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC23H22N2O2S
Molecular Weight390.49798 g/mol
CAS Number312697-71-5

Pharmacological Effects

Research indicates that compounds similar to 2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one exhibit various pharmacological activities:

  • GABA Receptor Modulation : Preliminary studies suggest that this compound may interact with GABAA receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS). Compounds that modulate these receptors can have anxiolytic and sedative effects similar to benzodiazepines.
  • Anticonvulsant Activity : The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. This is supported by docking studies that show favorable interactions with GABA receptor binding sites.
  • Antitumor Activity : Some derivatives of benzothieno-pyrimidines have shown promise in inhibiting cancer cell proliferation. The specific activity of this compound against different cancer cell lines remains to be fully elucidated.

Study on GABA Receptor Interaction

A study conducted on related compounds demonstrated their binding affinity to GABAA receptors using radioligand binding assays. The most potent compounds exhibited Ki values significantly lower than those of diazepam, indicating a strong interaction with the receptor sites .

Anticonvulsant Efficacy

In an experimental model involving induced seizures in rats, compounds structurally related to the target compound were evaluated for their anticonvulsant properties. Results indicated a dose-dependent reduction in seizure frequency and duration .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
GABA Receptor ModulationIncreased binding affinity
AnticonvulsantSignificant reduction in seizure activity
AntitumorInhibition of cancer cell proliferationNot yet published

Q & A

Q. What are the optimal synthetic routes for preparing 2-[4-(benzyloxy)phenyl]-hexahydrobenzothienopyrimidinone?

The compound is typically synthesized via multi-step reactions, starting with cyclization of thiophene and pyrimidine precursors under acidic/basic conditions. Key steps include introducing substituents (e.g., benzyloxy groups) via Friedel-Crafts alkylation or nucleophilic substitution. Reaction optimization is critical: for example, thioketones react with amines at 60–80°C in anhydrous THF to form the core scaffold . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Yield improvements (>70%) are achieved by controlling stoichiometry and moisture levels .

Q. Which analytical techniques are essential for structural characterization?

Standard methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and stereochemistry (e.g., δ 7.43 ppm for aromatic protons in ).
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 297–301 in related analogs) .
  • Melting point analysis : Consistency (e.g., 89–96°C for similar compounds) indicates purity .
  • TLC/HPLC : Monitors reaction progress and purity (>95%) .

Q. How to design in vitro assays for preliminary biological screening?

Screen for antimicrobial/anticancer activity using:

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 1–100 µM concentrations.
  • MTT assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Use fluorogenic substrates for kinases or proteases. Structure-activity relationships (SAR) are guided by substituent variations (e.g., benzyloxy vs. methoxy groups) .

Advanced Research Questions

Q. How to resolve regioselectivity challenges during functionalization of the benzothienopyrimidinone core?

Regioselectivity in sulfanyl or benzyloxy group introduction is influenced by electronic effects. For example, metalation with LDA at −78°C directs substitution to the 2-position, while Pd-catalyzed cross-coupling favors the 3-position. Confirmation requires NOESY NMR or X-ray crystallography (e.g., planar thienopyrimidine systems in ). Unexpected byproducts (e.g., 4-alkylthieno derivatives) arise from competing pathways, necessitating DFT calculations to map transition states .

Q. How to address conflicting biological activity data across structurally similar analogs?

Discrepancies may stem from:

  • Solubility differences : LogP variations (e.g., 3.5–4.2) affect membrane permeability.
  • Metabolic stability : Hepatic microsome assays reveal rapid degradation of allyl-substituted analogs vs. ethyl derivatives.
  • Off-target effects : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding. SAR studies in show 2-amino-6-ethyl derivatives (IC₅₀ = 0.8 µM) outperform methyl analogs (IC₅₀ = 5.2 µM) against EGFR .

Q. What strategies improve crystallographic analysis of this compound?

Crystallization challenges arise from conformational flexibility. Solutions include:

  • Co-crystallization : Use halogen-bond donors (e.g., 1,2-diiodotetrafluorobenzene) to stabilize the lattice.
  • Low-temperature data collection : 100 K reduces thermal motion artifacts.
  • Heavy-atom derivatives : Introduce bromine at the 4-position for phasing (e.g., 6,9-dichloro analogs in ). Refinement with SHELXL achieves R-factors <0.05 .

Q. How to optimize substituents for enhanced target binding while minimizing toxicity?

  • Docking studies : Glide or AutoDock predict interactions with targets (e.g., HDACs or PARP). The benzyloxy group in 2-[4-(benzyloxy)phenyl] derivatives shows π-π stacking with Tyr308 in HDAC1 (ΔG = −9.2 kcal/mol).
  • ADMET profiling : SwissADME predicts high CNS permeability but moderate hepatotoxicity. Replace metabolically labile groups (e.g., allyl → cyclopropyl) to reduce CYP3A4-mediated oxidation .

Q. How to troubleshoot discrepancies in analytical data (e.g., NMR vs. HRMS)?

  • Isotopic patterns : HRMS (e.g., m/z 519.6 [M+Na]+) confirms molecular formula; deviations suggest impurities.
  • Dynamic effects in NMR : Rotameric splitting of CH₂ groups may obscure integration. Use DMSO-d₆ at 80°C to sharpen signals .
  • Synchrotron XRD : Resolve ambiguous NOE correlations (e.g., axial vs. equatorial H atoms) .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (DMF vs. DCM), and catalysts (e.g., Pd(OAc)₂) .
  • Data Validation : Cross-check melting points and spectral data with published analogs (e.g., vs. 18).
  • Ethical Compliance : Adhere to in vitro research guidelines (e.g., no in vivo extrapolation without further testing) .

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